molecular formula C74H84N4O4Pd2 B3148562 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer CAS No. 649736-75-4

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer

Cat. No.: B3148562
CAS No.: 649736-75-4
M. Wt: 1306.3 g/mol
InChI Key: POVDYDCNTKFAKJ-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer is a complex organometallic compound featuring a palladium(0) core, stabilized by a 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene ligand and a 1,4-naphthoquinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

  • Preparation of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride: This precursor is synthesized through the reaction of 2,6-diisopropylphenylamine with chloroacetic acid under controlled conditions.

  • Formation of N-Heterocyclic Carbene (NHC): The imidazolium chloride is then deprotonated using a strong base, such as potassium tert-butoxide, to form the NHC ligand.

  • Complexation with Palladium(0): The NHC ligand is then reacted with palladium(0) sources, such as tetrakis(triphenylphosphine)palladium(0), in the presence of 1,4-naphthoquinone to form the desired dimeric complex.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation Reactions: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as molecular oxygen or hydrogen peroxide.

  • Reduction Reactions: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: The palladium center can participate in substitution reactions, where ligands are replaced by other molecules or ions.

Common Reagents and Conditions:

  • Oxidation: Molecular oxygen, hydrogen peroxide, and various metal catalysts.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various quinone derivatives and oxidized organic compounds.

  • Reduction Products: Reduced forms of the compound, including palladium(II) complexes.

  • Substitution Products: New ligand-substituted palladium complexes.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions and carbon-carbon bond formation.

  • Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Material Science: It is used in the development of new materials with unique electronic and optical properties.

  • Biological Studies: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the palladium(0) center to various substrates, facilitating the formation of new chemical bonds. The NHC ligand stabilizes the palladium center, enhancing its reactivity. The 1,4-naphthoquinone moiety can participate in electron transfer processes, contributing to the overall catalytic activity.

Molecular Targets and Pathways:

  • Catalytic Reactions: The palladium center acts as a catalyst, interacting with substrates to form new bonds.

  • Electron Transfer: The naphthoquinone moiety can engage in electron transfer processes, influencing the redox properties of the compound.

Comparison with Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride: A precursor used in the synthesis of the NHC ligand.

  • N-Heterocyclic Carbene (NHC) Ligands: Other NHC ligands used in homogeneous catalysis.

  • Palladium(0) Complexes: Other palladium(0) complexes used in catalysis and organic synthesis.

Uniqueness: This compound is unique due to its combination of the bulky NHC ligand and the naphthoquinone moiety, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to catalyze a wide range of reactions makes it a valuable tool in organic synthesis and catalysis.

Properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C27H36N2.2C10H6O2.2Pd/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*9-16,18-21H,1-8H3;2*1-6H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVDYDCNTKFAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H84N4O4Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-75-4
Record name 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0)dimer
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer
Reactant of Route 2
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer
Reactant of Route 3
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer
Reactant of Route 4
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer
Reactant of Route 5
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer
Reactant of Route 6
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer

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